

# Dihydrosinapic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Dihydrosinapic acid

Cat. No.: B088610

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## Abstract

**Dihydrosinapic acid**, a metabolite of the widely studied sinapic acid, is emerging as a compound of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a detailed overview of **dihydrosinapic acid**, covering its chemical identity, physicochemical properties, methods for its synthesis and analysis, and its biological activities. Particular emphasis is placed on its antioxidant and anti-inflammatory properties and the associated signaling pathways. This document aims to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutic agents.

## Chemical Identification and Properties

**Dihydrosinapic acid**, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid derivative.<sup>[1]</sup> Its chemical identity and key physicochemical properties are summarized below.

Identifier	Value	Reference
CAS Number	14897-78-0	[1]
IUPAC Name	3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid	[2]
Synonyms	4-Hydroxy-3,5-dimethoxyhydrocinnamic acid, Dihydrosinapate	[2][3]
Chemical Formula	C <sub>11</sub> H <sub>14</sub> O <sub>5</sub>	[3]
Molecular Weight	226.23 g/mol	[3]
Canonical SMILES	<chem>COC1=CC(CCC(=O)O)=CC(OC)=C1O</chem>	[3]
InChI Key	BPPVOXVSMSXBEI-UHFFFAOYSA-N	[3]

Table 1: Chemical Identifiers for **Dihydrosinapic Acid**

Property	Value	Reference
Physical State	Solid (predicted)	
Water Solubility	0.86 g/L (predicted)	[2]
logP	1.08 (predicted)	[2]
pKa (Strongest Acidic)	3.77 (predicted)	[2]
Polar Surface Area	75.99 Å <sup>2</sup> (predicted)	[2]

Table 2: Predicted Physicochemical Properties of **Dihydrosinapic Acid**

## Experimental Protocols

### Synthesis of Dihydrosinapic Acid

**Dihydrosinapic acid** can be synthesized through the catalytic hydrogenation of sinapic acid. A general protocol is outlined below, based on similar reductions of hydroxycinnamic acids.

#### Protocol: Catalytic Hydrogenation of Sinapic Acid

- **Dissolution:** Dissolve sinapic acid in a suitable solvent, such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w) to the solution.
- **Hydrogenation:** Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- **Filtration:** Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to yield the crude **dihydrosinapic acid**.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain pure **dihydrosinapic acid**.<sup>[4]</sup>

## Extraction from Natural Sources

**Dihydrosinapic acid** is a metabolite of sinapic acid, which is widespread in the plant kingdom.<sup>[5]</sup> It can be found in various plant materials, often as a result of microbial metabolism of sinapic acid and its derivatives.<sup>[6]</sup> Extraction protocols for phenolic acids from plant matrices are applicable.

#### Protocol: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids from Plant Material

- **Sample Preparation:** Dry and grind the plant material to a fine powder.
- **Solvent Addition:** Suspend the powdered plant material in a suitable solvent, such as 80% aqueous methanol.<sup>[7]</sup>

- Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.[7]
- Centrifugation: Centrifuge the mixture to separate the extract from the solid plant residue.[7]
- Filtration: Decant the supernatant and filter it through a syringe filter (e.g., 0.45  $\mu\text{m}$ ).[7]
- Repeated Extraction: The solid residue can be re-extracted multiple times to maximize the yield of phenolic compounds.[7]
- Concentration: Combine the extracts and concentrate them under reduced pressure to obtain the crude extract containing **dihydrosinapic acid**.

## Analytical Identification and Quantification

### 2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of **dihydrosinapic acid** in various samples.

Protocol: HPLC Quantification

- Column: C18 reversed-phase column.[8]
- Mobile Phase: A gradient elution system is typically used, for example, with a mixture of acidified water and methanol or acetonitrile.[8]
- Detection: Diode-array detection (DAD) is commonly employed, with monitoring at the UV absorbance maximum of the compound (around 280 nm for phenolic acids).[7]
- Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard of known concentration.[8]

### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **dihydrosinapic acid**. While a specific spectrum for **dihydrosinapic acid** was not found in the search results, the expected signals can be inferred from its structure and comparison with similar compounds like sinapic acid.[9]

Expected  $^1\text{H}$  NMR Signals (in  $\text{DMSO-d}_6$ ):

- Signals corresponding to the two methoxy groups ( $-\text{OCH}_3$ ).
- Aromatic protons on the benzene ring.
- Protons of the propanoic acid side chain.
- A signal for the phenolic hydroxyl group ( $-\text{OH}$ ).
- A signal for the carboxylic acid proton ( $-\text{COOH}$ ).

### 2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **dihydrosinapic acid**, aiding in its identification.

- Expected Molecular Ion Peak:  $[\text{M-H}]^-$  at  $m/z$  225 in negative ion mode.
- Fragmentation: The fragmentation pattern of carboxylic acids typically involves the loss of water ( $\text{M}-18$ ) and the carboxyl group ( $\text{M}-45$ ).<sup>[10]</sup> The specific fragmentation of **dihydrosinapic acid** would provide further structural confirmation.

## Biological Activities and Signaling Pathways

**Dihydrosinapic acid**, as a metabolite of sinapic acid, is expected to share some of its biological activities. The primary activities reported for sinapic acid and its derivatives are antioxidant and anti-inflammatory effects.<sup>[5]</sup>

### Antioxidant Activity

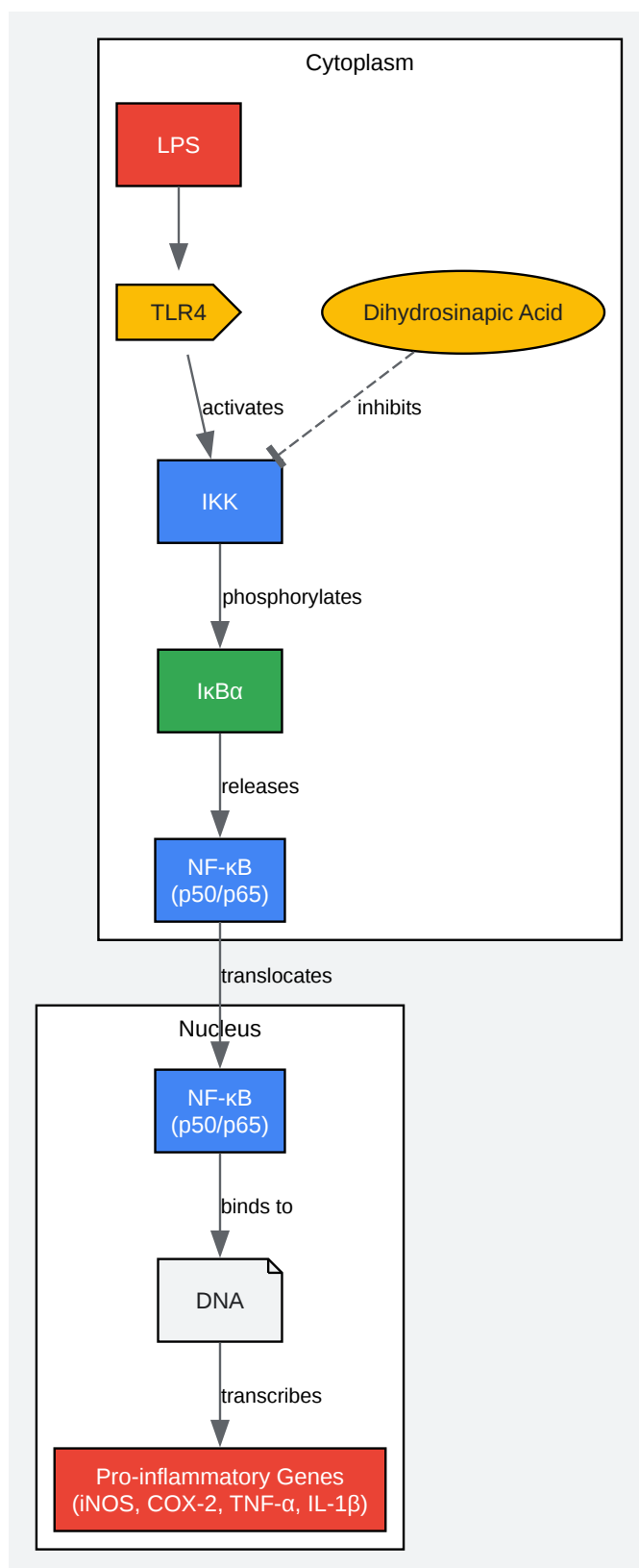
Sinapic acid and its derivatives are known to be potent antioxidants.<sup>[5][11]</sup> They can scavenge free radicals and inhibit lipid peroxidation.<sup>[5]</sup> The antioxidant activity of **dihydrosinapic acid** is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS).

Caption: Mechanism of ROS scavenging by **dihydrosinapic acid**.

## Anti-inflammatory Activity

Sinapic acid has been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators.<sup>[12]</sup> This is often achieved through the inhibition of signaling pathways like NF- $\kappa$ B. It is plausible that **dihydrosinapic acid** contributes to these effects.

The NF- $\kappa$ B signaling pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the I $\kappa$ B protein is phosphorylated and degraded, allowing the NF- $\kappa$ B dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF- $\alpha$ , and IL-1 $\beta$ .<sup>[12]</sup> Sinapic acid has been shown to inhibit this pathway by preventing the degradation of I $\kappa$ B $\alpha$  and the subsequent nuclear translocation of NF- $\kappa$ B.<sup>[12]</sup>



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Caption: Inhibition of the NF-κB signaling pathway.

## Conclusion

**Dihydrosinapic acid** is a promising natural compound with significant potential for further research and development. Its antioxidant and anti-inflammatory properties, inherited from its precursor sinapic acid, make it a candidate for investigation in various disease models. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols. Future studies should focus on elucidating the specific mechanisms of action of **dihydrosinapic acid** and its potential therapeutic applications.

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